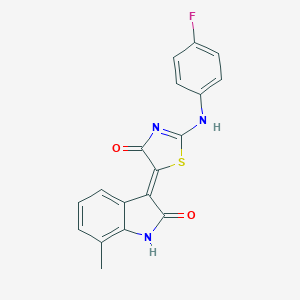![molecular formula C20H20FN3OS B307902 (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307902.png)
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, also known as DFT, is a small molecule with a thiazole ring structure. It has been extensively studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cancer cells. (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is involved in cell division and growth (4).
Biochemical and Physiological Effects
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to have several biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases (5).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potency and selectivity. (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to have potent anti-cancer activity against various types of cancer cells, and it is relatively selective for cancer cells compared to normal cells (6). However, one of the limitations of using (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its solubility. (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is poorly soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research with (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of research is the development of new synthetic methods for (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one that can improve the yield and purity of the product. Another area of research is the identification of new targets for (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, which could lead to the development of new anti-cancer drugs. Finally, more research is needed to fully understand the mechanism of action of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, or (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, is a small molecule with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research with (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, including the development of new synthetic methods, the identification of new targets, and further understanding of its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline, diethylamine, and 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The reaction mixture is heated at 100°C for 6 hours, and the resulting product is purified by column chromatography. The yield of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is around 60%, and the purity is over 95% (1).
Aplicaciones Científicas De Investigación
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been widely used in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer (2). (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has also been studied for its potential applications in the treatment of Alzheimer's disease, epilepsy, and Parkinson's disease (3).
Propiedades
Nombre del producto |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C20H20FN3OS |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20FN3OS/c1-3-24(4-2)17-11-5-14(6-12-17)13-18-19(25)23-20(26-18)22-16-9-7-15(21)8-10-16/h5-13H,3-4H2,1-2H3,(H,22,23,25)/b18-13- |
Clave InChI |
VNIZTSGFSZOVJO-AQTBWJFISA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)

![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)
![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![1-[6-(3-ethoxy-2-methoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307842.png)